molecular formula C36H44FeP2 B116228 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% CAS No. 155806-35-2

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

Cat. No. B116228
M. Wt: 594.5 g/mol
InChI Key: HGTBZFMPHBAUCQ-KHZPMNTOSA-N
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Description

“®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%” is a chemical compound that is part of the Acros Organics product portfolio . It is an orange powder and is used for industrial and scientific research .


Molecular Structure Analysis

The molecular formula of this compound is C36H50FeP2 . Its molecular weight is 600.59 g/mol . The InChI Key is YOYYLEHTACDQJL-BHACGSQPNA-N .


Chemical Reactions Analysis

This compound is used as a ligand in several reactions. It is used in Pd-catalyzed C-N cross-coupling, Rh-catalyzed C-N cross-coupling, Pd-catalyzed asymmetric synthesis of (S)-QUINAP via dynamic kinetic resolution, and Ni-catalyzed monoarylation of ammonia .


Physical And Chemical Properties Analysis

This compound is an orange powder . It has a specific rotation of -139° ±4° (c 0.5, CHCl3) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Asymmetric Catalysis

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is extensively used in asymmetric catalysis. This compound is a chiral ligand that has been applied in various asymmetric catalytic reactions. Examples include the Rh-catalyzed hydrogenation of dimethyl itaconate, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene with catecholborane. These reactions demonstrate the ligand's ability to influence the outcome of catalytic processes in terms of selectivity and yield (Köllner & Togni, 2001).

Synthesis and Structural Studies

Another significant application of this compound is in the synthesis and structural studies of new chiral ferrocenylphosphines for asymmetric catalysis. Researchers have explored the reaction of this compound with secondary phosphines, leading to the synthesis of various diphosphines. These ligands and their complexes have been characterized by methods like X-ray diffraction, providing insights into their structural and electronic properties (Togni et al., 1994).

Ruthenium(II) Complexes for Transfer Hydrogenation

The compound has been used in the synthesis of chiral bis(ferrocenyl)−triphosphine ligands, which are key components in the formation of ruthenium(II) complexes. These complexes have been applied in the asymmetric transfer hydrogenation of acetophenone, showcasing the compound's utility in creating effective catalysts for specific chemical transformations (Barbaro, Bianchini & Togni, 1997).

Preparation of Chiral Ferrocenylphosphines

This compound is instrumental in the preparation of various chiral ferrocenylphosphines. These ligands possess planar chirality and are used in transition metal complex catalyzed asymmetric reactions. Their preparation involves lithiation of optically resolved compounds and subsequent reactions leading to a variety of functional groups, contributing significantly to the field of chiral synthesis (Hayashi et al., 1980).

Catalytic Activity Studies

Studies on catalytic activity also constitute an important application area. For example, rhenium carbonyl complexes containing bidentate chiral phosphine ligands derived from this compound have been synthesized and tested for their hydrogenation capabilities. These studies provide valuable insights into the potential of such complexes in catalytic reactions (Abdel-Magied et al., 2015).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

CAS RN

155806-35-2

Product Name

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

Molecular Formula

C36H44FeP2

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1

InChI Key

HGTBZFMPHBAUCQ-KHZPMNTOSA-N

Isomeric SMILES

C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 2
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 3
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 4
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 5
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Reactant of Route 6
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

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